molecular formula C5H6O3 B031532 3-Acetylacrylic acid CAS No. 4743-82-2

3-Acetylacrylic acid

Cat. No. B031532
CAS RN: 4743-82-2
M. Wt: 114.1 g/mol
InChI Key: XGTKSWVCNVUVHG-NSCUHMNNSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Acetylacrylic acid often involves condensation reactions, esterification, and the use of acetyl groups as key intermediates. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component in HIV protease inhibitors, is achieved through a diastereoselective cyanohydrin formation, highlighting the importance of precise control over stereochemistry in the synthesis of complex molecules (Shibata et al., 1998). Similarly, the synthesis of functionalized cycloalkene skeletons demonstrates the utility of ring-closing metathesis and Grignard reactions in constructing cyclic structures with acetyl functionalities (Cong & Yao, 2006).

Molecular Structure Analysis

The molecular structure of 3-Acetylacrylic acid and related compounds is crucial for understanding their reactivity and properties. The presence of acetyl groups and conjugated systems often affects the electron distribution within the molecule, influencing its reactivity in chemical reactions. For example, studies on enzyme intermediates involving acetyl groups provide insight into the role of molecular structure in enzymatic processes and substrate specificity (Miziorko et al., 1975; Chun et al., 2000).

Chemical Reactions and Properties

3-Acetylacrylic acid and structurally similar compounds participate in a wide range of chemical reactions, including condensation reactions, acetylation, and hydrolysis. These reactions are often key steps in the synthesis of pharmaceuticals and complex organic molecules. For instance, the acetylation of enzymes by aspirin demonstrates the significance of acetyl groups in modifying biological molecules and influencing their activity (Roth & Siok, 1978).

Scientific Research Applications

  • Plant Hormone Research : Indole-3-acetic acid derivatives, related to 3-Acetylacrylic acid, are used in creating research tools for studying plant hormones and their interactions with other organisms. These tools include immobilized and carrier-linked forms (Ilić et al., 2005)(Ilić et al., 2005).

  • Synthesis of Diverse Compounds : A study developed a new route to synthesize N-acetyl-3-acyl-5-arylidenetetramic acids, which are used to create compounds with diverse properties. The zinc complex of these compounds forms ribbons through hydrogen bonding (Matiadis et al., 2014)(Matiadis et al., 2014).

  • Medical Research : Acetylsalicylic acid, a derivative of 3-Acetylacrylic acid, shows significant implications in medical research. For example, it can increase the expression of active substances in sensory neurons, impacting gastric functions (Rytel & Całka, 2016)(Rytel & Całka, 2016).

  • Bioproduction of Chemicals : Klebsiella pneumoniae has been optimized for the high production of 3-Hydroxypropionic acid (3-HP), a chemical of industrial interest, by manipulating glycerol metabolism and blocking the synthesis of certain acids (Li et al., 2016)(Li et al., 2016).

  • Agricultural Applications : The application of acetylsalicylic acid in agriculture has been studied, showing that its concentration and timing significantly impact plant growth and development, such as in wheat (Matysiak et al., 2020)(Matysiak et al., 2020).

  • Biotechnology : Methylobacterium extorquens AM1 can produce 3-HP from methanol, showcasing a potential pathway for industrial applications like acrylic acid production (Yang et al., 2017)(Yang et al., 2017).

Safety And Hazards

3-Acetylacrylic acid has been classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

3-Acetylacrylic acid is currently used for research purposes . Given its role as an intermediate in the synthesis of other compounds, future research could explore more efficient synthesis methods or new applications for this compound.

properties

IUPAC Name

(E)-4-oxopent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTKSWVCNVUVHG-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylacrylic acid

CAS RN

4743-82-2
Record name 4-Oxo-2-pentenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-oxopent-2-en-2-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
S seltzer, KD Stevens - The Journal of Organic Chemistry, 1968 - ACS Publications
… In connection with studies of cis-trans-catalyzed isomerizations2 it became necessary to synthesize cis-/3acetylacrylic acid. An examination of the literature indicated that there still was …
Number of citations: 0 pubs.acs.org
NL Wendler, HL Slates - The Journal of Organic Chemistry, 1967 - ACS Publications
… We prepared as-«-methyl-/3-acetylacrylic acid according to the method of Buchta andSatzinger2 via the … cis-a-Methyl-/3-acetylacrylic Acid Methyl Ester (3).A. Diazomethane.—…
Number of citations: 0 pubs.acs.org
KD Stevens, S Seltzer - The Journal of Organic Chemistry, 1968 - ACS Publications
… stable model substrate, cfs-/3-acetylacrylic acid, 3, … thiocyanate ion catalyzed isomerization of cfs-/3-acetylacrylic acid. … -catalyzed isomerization of m-3-acetylacrylic acid. The product of …
Number of citations: 0 pubs.acs.org
C Grundmann, E Kober - Journal of the American Chemical …, 1955 - ACS Publications
… characterized by its hydrolysis to /3-acetylacrylic acid (VI). Our attempts to convert the monochlorolactone at higher temperatures to VII resulted in complete polymerization of the …
Number of citations: 0 pubs.acs.org
WB van Scheppingen, IALA Boogers, ALL Duchateau - Food chemistry, 2012 - Elsevier
… of a reaction product with 3-acetylacrylic acid (decomposition … oxopent-2-enoic acid (3-acetylacrylic acid), is commercially available. … The fate of 3-acetylacrylic acid was also studied in a …
Number of citations: 0 www.sciencedirect.com
RA Baxter, WL Norris, DS Morris - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… The Diels-Alder reaction between 1-vinylnaphthalene and /3-acetylacrylic acid yields an adduct consisting of a mixture of the two possible structural isomers, which rearrange readily to …
Number of citations: 0 pubs.rsc.org
S Seltzer, C Santiago - Journal of the American Chemical Society, 1971 - ACS Publications
… the attempted reactions of czs-/3-acetylacrylic acid with amines were carried out at pH ~ … suggested that the semicarbazone of cz's-/3-acetylacrylic acid could be isolated and its …
Number of citations: 0 pubs.acs.org
K Hayes - Journal of the American Chemical Society, 1955 - ACS Publications
… characterized by its hydrolysis to /3-acetylacrylic acid (VI). Our attempts to convert the monochlorolactone at higher temperatures to VII resulted in complete polymerization of the …
Number of citations: 0 pubs.acs.org
H Wu, J Song, H Liu, Z Xie, C Xie, Y Hu, X Huang… - Chemical …, 2019 - pubs.rsc.org
… , intermediate 3, and 3-acetylacrylic acid were detected in the … 3 could be further oxidized to 3-acetylacrylic acid. In another … not be oxidized to 3-acetylacrylic acid in a control experiment …
Number of citations: 0 pubs.rsc.org
N Hellström - Nature, 1957 - nature.com
… IT has recently been reported' that (3-acetylacrylic acid and its (ethyl) ester are rather poisonous to mice, abo1,1.t 1 mgm. given subcutaneously to a 25-gm. mouse being lethal. …
Number of citations: 0 www.nature.com

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